Tribenuron-Methyl's Mechanism of Action on Acetolactate Synthase (ALS): A Technical Guide
Tribenuron-Methyl's Mechanism of Action on Acetolactate Synthase (ALS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which tribenuron-methyl (B105370), a potent sulfonylurea herbicide, inhibits the acetolactate synthase (ALS) enzyme. This document details the enzyme's function, the herbicide's binding kinetics, the structural basis of its inhibitory action, and the experimental protocols used to characterize this interaction.
Introduction: The Crucial Role of Acetolactate Synthase (ALS)
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme found in plants and microorganisms but not in animals.[1][2] It catalyzes the initial and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][3] Specifically, ALS facilitates the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate (B3167203) or the condensation of one pyruvate molecule and one 2-ketobutyrate molecule to yield 2-aceto-2-hydroxybutyrate.[4] This metabolic pathway is fundamental for protein synthesis and overall plant growth, making ALS a prime target for herbicides. The absence of this enzyme in animals contributes to the low mammalian toxicity of ALS-inhibiting herbicides.
Mechanism of Inhibition by Tribenuron-Methyl
Tribenuron-methyl is a member of the sulfonylurea class of herbicides that acts as a potent, non-competitive inhibitor of the ALS enzyme. Its inhibitory action disrupts the synthesis of branched-chain amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in plant death.
The herbicide binds to a site on the ALS enzyme that is distant from the active site, inducing a conformational change in the enzyme's structure. This allosteric modification prevents the substrate from accessing the catalytic site, thereby blocking the enzymatic reaction. The binding of sulfonylureas like tribenuron-methyl is characterized by high affinity, with inhibition constants (Ki) often in the nanomolar range.
The Binding Site and Molecular Interactions
Structural studies of plant ALS complexed with sulfonylurea herbicides have elucidated the specific binding pocket. This site is located at the entrance of the channel leading to the catalytic center. The tribenuron-methyl molecule is buried within this pocket, establishing multiple van der Waals contacts and hydrogen bonds with the surrounding amino acid residues. These interactions stabilize the herbicide-enzyme complex, leading to potent inhibition. Key amino acid residues involved in binding have been identified, and mutations in these residues can confer resistance to the herbicide.
Quantitative Inhibition Data
The inhibitory potency of tribenuron-methyl against the ALS enzyme is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to reduce the enzyme's activity by 50%. These values can vary depending on the plant species and the presence of resistance-conferring mutations.
| Plant Species | Population/Hybrid | IC50 (µM) | Fold Resistance (Resistant/Susceptible) | Reference |
| Silene conoidea | Susceptible (S) | 11.61 | - | |
| Silene conoidea | Resistant (R) | 214.95 | 18.5 | |
| Descurainia sophia | Susceptible (SD8) | Not specified directly, but R population is 116.3-fold resistant | - | |
| Descurainia sophia | Resistant (N11) | Not specified directly, but exhibits high resistance | 116.3 (at whole-plant level) | |
| Sunflower | Susceptible (S) | 0.024 (mM) | - | |
| Sunflower | Resistant (Rsu) | 63 (mM) | 2625 | |
| Linum usitatissimum | Wild Type (Longya10) | 0.046 | - | |
| Linum usitatissimum | Mutant (R10) | 0.581 | 12.63 |
Experimental Protocols
The characterization of tribenuron-methyl's effect on ALS activity is primarily conducted through in vitro enzyme inhibition assays. The following is a generalized protocol based on methodologies described in the literature.
In Vitro ALS Enzyme Activity Inhibition Assay
Objective: To determine the inhibitory effect of tribenuron-methyl on the activity of the ALS enzyme extracted from plant tissue.
Principle: The activity of the ALS enzyme is measured by quantifying the amount of its product, acetolactate. In the presence of acid, acetolactate is decarboxylated to acetoin (B143602). Acetoin then reacts with creatine (B1669601) and α-naphthol to form a colored complex, which can be measured spectrophotometrically at 530 nm. The inhibition is determined by comparing the enzyme activity in the presence and absence of the inhibitor.
Materials:
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Plant leaf tissue (from both susceptible and potentially resistant biotypes)
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Extraction Buffer: e.g., 0.1 M potassium phosphate (B84403) buffer (pH 7.5) containing 10 mM EDTA, 10 mM sodium pyruvate, 100 mM MgCl2, 10% (v/v) glycerol, and 10 mM dithiothreitol (B142953) (DTT).
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Reaction Buffer: e.g., 25 mM potassium phosphate buffer (pH 7.0) containing 100 mM sodium pyruvate, 20 mM MgCl2, and 1 mM thiamine (B1217682) pyrophosphate (TPP).
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Cofactor Solution: 0.1 mM flavin adenine (B156593) dinucleotide (FAD).
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Tribenuron-methyl stock solution (in a suitable solvent like DMSO).
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Stopping Solution: 6 N H2SO4.
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Colorimetric Reagents: 0.5% (w/v) creatine and 5% (w/v) α-naphthol in 2.5 N NaOH.
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Spectrophotometer or microplate reader.
Procedure:
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Enzyme Extraction:
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Harvest fresh, young leaf tissue and immediately place it in liquid nitrogen to prevent protein degradation.
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Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
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Homogenize the powder in ice-cold extraction buffer.
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Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C for 20-30 minutes.
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Carefully collect the supernatant, which contains the crude enzyme extract.
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Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
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Enzyme Inhibition Assay:
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Prepare a series of dilutions of tribenuron-methyl in the reaction buffer.
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In microcentrifuge tubes or a 96-well plate, combine the enzyme extract, reaction buffer, and cofactor solution.
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Add the different concentrations of tribenuron-methyl to the respective tubes/wells. Include a control with no inhibitor.
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Pre-incubate the mixtures at a controlled temperature (e.g., 30-37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding the substrate (pyruvate, which is already in the reaction buffer).
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Incubate the reaction for a specific time (e.g., 60-90 minutes) at the same temperature.
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Stop the reaction by adding the stopping solution (6 N H2SO4). This also initiates the decarboxylation of acetolactate to acetoin.
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Incubate at a higher temperature (e.g., 60°C) for 10-15 minutes to ensure complete conversion to acetoin.
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Colorimetric Detection:
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Add the creatine and α-naphthol solutions to each reaction mixture.
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Incubate at room temperature or a slightly elevated temperature for 15-20 minutes to allow for color development.
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Measure the absorbance of the resulting colored complex at 530 nm.
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Data Analysis:
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Calculate the enzyme activity as the amount of acetoin produced per unit of protein per unit of time.
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Plot the percentage of enzyme inhibition against the logarithm of the tribenuron-methyl concentration.
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Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
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Visualizing the Mechanisms and Workflows
Biochemical Pathway and Inhibition
Caption: Branched-chain amino acid biosynthesis pathway and its inhibition by tribenuron-methyl.
Experimental Workflow for ALS Inhibition Assay
